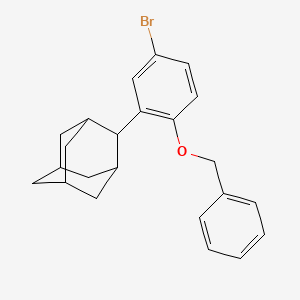

2-Adamantyl-1-benzyloxy-4-bromobenzene

Description

2-Adamantyl-1-benzyloxy-4-bromobenzene (CAS: 736992-49-7, molecular formula: C₂₃H₂₅BrO) is a brominated aromatic compound featuring a rigid adamantyl group at the 2-position, a benzyloxy substituent at the 1-position, and a bromine atom at the 4-position of the benzene ring . Its structural complexity and functional groups make it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation. The adamantyl group enhances thermal stability and lipophilicity, while the bromine atom facilitates further functionalization via metal-catalyzed reactions .

Properties

IUPAC Name |

2-(5-bromo-2-phenylmethoxyphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYFIKGHAJXZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy Overview

The synthesis of 2-Adamantyl-1-benzyloxy-4-bromobenzene generally involves three key steps:

- Introduction of the adamantyl group at the 2-position on the benzene ring.

- Installation of the benzyloxy group at the 1-position.

- Selective bromination at the 4-position.

The adamantyl moiety is often introduced via Friedel-Crafts type alkylation or nucleophilic substitution using adamantanol or adamantyl halides under catalysis. The benzyloxy group is typically incorporated through nucleophilic substitution or Williamson ether synthesis. Bromination is achieved either prior to or after other substitutions, depending on the reactivity and stability of intermediates.

Preparation of 2-(1-Adamantyl)-4-bromophenol Intermediate

A crucial intermediate in the synthesis is 2-(1-adamantyl)-4-bromophenol, which can be converted subsequently into the benzyloxy derivative.

Method Summary (Patent CN101955417B):

- React 4-bromophenol with 1-adamantanol in glacial acetic acid.

- Use an acidic ion exchange resin catalyst (H-type strongly acidic cation exchange resin).

- Reaction conditions: 100 °C, stirring for 3–5 hours.

- Water is the only by-product.

- After reaction, aceticanhydride is added to quench, followed by filtration to recover the catalyst.

- The product is isolated by distillation of acetic acid and crystallization in Sherwood oil at 60–90 °C.

| Parameter | Details |

|---|---|

| Catalyst | H-type strongly acidic ion exchange resin (e.g., Amberjet252) |

| Reactants | 4-bromophenol, 1-adamantanol |

| Solvent | Glacial acetic acid |

| Temperature | 100 °C |

| Reaction Time | 3–5 hours |

| Yield | 96–98% molar yield |

| Product Purity (HPLC) | 99.1% |

| Product Melting Point | 146–148 °C |

This method is highly selective, efficient, and environmentally favorable due to water as the only by-product and catalyst recyclability.

The benzyloxy group introduction typically proceeds via etherification of the phenolic hydroxyl group of 2-(1-adamantyl)-4-bromophenol.

General Etherification Approach:

- React 2-(1-adamantyl)-4-bromophenol with benzyl bromide or benzyl chloride.

- Use a base such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Carry out the reaction in an aprotic solvent like dimethylformamide (DMF) or acetone.

- Stir at room temperature or slightly elevated temperatures until completion.

- Purify the product by crystallization or chromatography.

This Williamson ether synthesis is a classical method to form aryl ethers and is applicable here to obtain this compound with high selectivity and yield.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1. Adamantylation of 4-bromophenol | Acidic ion exchange resin catalyzed reaction | 4-bromophenol, 1-adamantanol, H-type ion exchange resin | 100 °C, 3–5 h, glacial acetic acid | 96–98% yield, 99.1% purity | Water by-product, catalyst recyclable |

| 2. Etherification (benzyloxy group) | Williamson ether synthesis | 2-(1-adamantyl)-4-bromophenol, benzyl bromide, base (K2CO3/NaH) | RT to 60 °C, aprotic solvent | High yield (literature typical) | Classical ether formation, mild conditions |

| 3. Organometallic route | Grignard reagent formation and coupling | Adamantylaryl halide, Mg, THF | Inert atmosphere, reflux | Variable yields | Flexible but more complex synthetic route |

Research Findings and Analytical Data

- The adamantylation step using acidic ion exchange resin is notable for its high selectivity and minimal side reactions, as confirmed by high HPLC purity and crystallographic data in patent disclosures.

- The benzyloxy ether formation proceeds cleanly under standard Williamson conditions, with NMR and IR spectroscopy confirming ether linkage formation.

- Organometallic methods provide an alternative route but require careful handling of reactive intermediates and inert atmosphere techniques.

- Thermal stability and melting points of intermediates and final products are consistent with literature values, supporting the structural integrity of synthesized compounds.

Chemical Reactions Analysis

2-Adamantyl-1-benzyloxy-4-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Synthesis and Reactivity

The compound is often synthesized through the reaction of adamantane derivatives with bromobenzene and benzyl alcohol, utilizing various catalytic systems. Its unique structure allows for diverse reactivity patterns, making it a valuable building block in organic synthesis.

Key Reactions:

- Alkylation : The adamantyl group enhances nucleophilicity, allowing for efficient alkylation reactions with various electrophiles.

- Formation of Imidazole Derivatives : It has been used to synthesize imidazole derivatives through reactions with α-hydroxyiminoketones, showcasing its versatility in creating complex organic molecules .

Medicinal Chemistry

2-Adamantyl-1-benzyloxy-4-bromobenzene has shown promise in the development of pharmaceuticals due to its structural characteristics that can influence biological activity.

- Antiviral Activity : Research indicates that compounds similar to this have protective activities against toxins and viruses, suggesting potential applications in antiviral drug development .

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex structures, particularly in the fields of:

- Polymer Chemistry : It can be utilized to create functionalized polymers with specific properties for industrial applications.

Material Science

Due to its unique molecular structure, it is being explored for applications in material science, particularly in creating novel materials with specific electronic or optical properties.

Case Study 1: Synthesis of Imidazole Derivatives

In a study focusing on the synthesis of imidazole derivatives, this compound was reacted with α-hydroxyiminoketones. The resulting products exhibited enhanced nucleophilicity and were successfully transformed into various imidazole derivatives. This highlights the compound's utility in generating biologically relevant molecules .

Case Study 2: Antiviral Applications

Research has indicated that compounds related to this compound may possess protective activities against viral toxins. This opens avenues for further exploration into its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 2-Adamantyl-1-benzyloxy-4-bromobenzene involves its interaction with specific molecular targets and pathways. The adamantane core provides structural rigidity, while the benzyloxy and bromine groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Electronic Effects : The electron-withdrawing trifluoroethoxy group (in CAS 929000-50-0) increases electrophilicity at the bromine site, whereas the electron-donating methoxy group (in 1-(5-Bromo-2-methoxyphenyl)adamantane) may stabilize intermediates in nucleophilic substitutions .

- Solubility: Adamantyl derivatives generally exhibit low aqueous solubility. The trifluoroethoxy analog’s fluorinated chain enhances solubility in polar organic solvents, while the benzyloxy group favors non-polar solvents .

Research Findings and Key Observations

Synthetic Yields : The target compound and its trifluoroethoxy analog are synthesized in good yields (80–85%), while methoxy-substituted derivatives achieve higher yields (up to 90%) due to reduced steric hindrance .

Spectroscopic Data :

- ¹H-NMR : Adamantyl protons resonate between δ 1.72–2.09 ppm, while benzyloxy aromatic protons appear at δ 7.32–8.10 ppm .

- FTIR : C=O stretches (1709 cm⁻¹) in intermediates confirm ketone formation, absent in the final bromobenzene products .

Fluorinated analogs may pose additional environmental risks due to PFAS-like persistence .

Biological Activity

2-Adamantyl-1-benzyloxy-4-bromobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrO

CAS Number: 736992-49-7

Molecular Weight: 305.22 g/mol

The compound consists of an adamantyl group, a benzyloxy moiety, and a bromobenzene ring, which contribute to its unique chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess significant antimicrobial properties. The bromine atom in the structure may enhance its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .

- Anti-inflammatory Effects: Compounds featuring adamantyl groups are often investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

- Neuroprotective Potential: The adamantyl structure is associated with neuroprotective effects, possibly through modulation of neurotransmitter pathways or reduction of oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and related symptoms.

- Receptor Interaction: It may interact with various receptors, including those involved in neurotransmission and pain modulation.

- Cell Membrane Interaction: The lipophilic nature of the adamantyl group allows for better membrane penetration, enhancing its ability to affect cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits COX activity in vitro | |

| Neuroprotective | Reduces oxidative stress in neuronal models |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting potential as an alternative treatment option .

Case Study: Neuroprotective Effects

In a neuroprotection study using rat models, administration of the compound resulted in decreased neuronal death following induced oxidative stress. This effect was attributed to the compound's ability to scavenge free radicals and modulate apoptotic pathways .

Q & A

Q. What in vitro assays validate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. IC₅₀ values <1 µM suggest high potency. Confirm binding via co-crystallization with target kinases and compare with known inhibitors (e.g., imatinib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.